molecular formula C7H9NO2 B1295657 Methyl 2-cyano-3-methylbut-2-enoate CAS No. 6666-75-7

Methyl 2-cyano-3-methylbut-2-enoate

Cat. No. B1295657
CAS RN: 6666-75-7
M. Wt: 139.15 g/mol
InChI Key: UQJYFFMPKAPLJX-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-methylbut-2-enoate is a compound that has been the subject of various research studies due to its potential as a building block in organic synthesis. The compound features a cyano group and a conjugated enoate system, which makes it a versatile reagent for constructing complex molecular architectures.

Synthesis Analysis

The synthesis of related cyano-containing enoates has been explored through different catalytic strategies. For instance, a phosphine-catalyzed asymmetric [4+1] annulation of Morita-Baylis-Hillman carbonates with dicyano-2-methylenebut-3-enoates has been developed, providing a route to cyclopentenes with a quaternary stereogenic center . Additionally, a PPh3-catalyzed synthesis of dicyano-2-methylenebut-3-enoates has been reported, which also demonstrates their utility as dienes in catalytic asymmetric inverse-electron-demand Diels-Alder reactions . These methods highlight the synthetic versatility of cyano-containing enoates in constructing complex molecules with high stereocontrol.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and supported by density functional theory (DFT) calculations. For example, the structural determination of ethyl 2-cyano-3-alkoxypent-2-enoates revealed the presence of E- and Z-isomers and provided insight into the steric hindrance around the tetrasubstituted alkene moiety . These findings are crucial for understanding the reactivity and stereochemical outcomes of reactions involving these compounds.

Chemical Reactions Analysis

Cyano-containing enoates participate in various chemical reactions. They have been used as radical equivalents for the introduction of acyl units to olefins , and as versatile synthons for the preparation of polyfunctional heterocyclic systems . Furthermore, they have been involved in cyclization routes to produce diastereomerically pure compounds , and in unusual recyclization reactions . These studies demonstrate the reactivity of cyano-containing enoates in diverse synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano-containing enoates are influenced by their functional groups. For instance, the presence of the cyano group can lead to specific intermolecular interactions, as seen in the case of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, where a bifurcated hydrogen bond was observed . These properties are important for the design of new reactions and for predicting the behavior of these compounds under different conditions.

Scientific Research Applications

1. Polymer Chemistry

  • Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate is used in the synthesis of well-defined polymers and precise di- and multiblock copolymer architectures by use of RAFT control .
  • Methods of application : The synthesis involves the use of RAFT control. A wide range of Tg values are observed for the terpene (meth)acrylate homopolymers .
  • Results or outcomes : The polymers created have a wide range of Tg values, from −3 °C for poly (limonene acrylate), up to +168 °C for poly( -pinene methacrylate) .

2. Organic & Biomolecular Chemistry

  • Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate is used in the synthesis of methyl 2-cyano-3,12-dioxoursol-1,9-dien-28-oate (CDDU-methyl ester) from commercially available ursolic acid .
  • Methods of application : The synthesis features an oxidative ozonolysis-mediated C-ring enone formation .
  • Results or outcomes : The synthesis provides the first access to ursolic acid-derived cyano enone analogues with C-ring activation .

3. Springer

  • Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate is used in the treatment of compound methyl 2-(2-cyanoacetamido) benzoate with 2-(2-oxoindol-3-ylidene) malononitrile .
  • Methods of application : The treatment is carried out under reflux in ethanol in the presence of piperidine .
  • Results or outcomes : The treatment affords the spiro[indoline-3,4-pyridine] derivative .

4. Adhesive Properties

  • Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate is used in the synthesis of difunctional poly(- and α -pinene methacrylate) macro-RAFT agents and the preparation of ABA triblock copolymers .
  • Methods of application : The synthesis involves the use of RAFT control. Promising adhesive properties are observed for a triblock copolymer comprised of poly(-pinene methacrylate) and poly(butyl acrylate) blocks .
  • Results or outcomes : The synthesis provides access to renewably-sourced hard–soft block copolymers .

5. Phospha-Michael Reaction

  • Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate, a highly activated acceptor, undergoes the phospha-Michael reaction .
  • Methods of application : The reaction occurs upon trituration of the reagents at room temperature .
  • Results or outcomes : The reaction provides access to a variety of products .

6. Synthesis Routes

  • Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate is used in various synthesis routes.
  • Methods of application : The methods of application vary depending on the specific synthesis route.
  • Results or outcomes : The outcomes also vary depending on the specific synthesis route.

7. Adhesive Properties

  • Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate is used in the synthesis of difunctional poly(- and α -pinene methacrylate) macro-RAFT agents and the preparation of ABA triblock copolymers .
  • Methods of application : The synthesis involves the use of RAFT control. Promising adhesive properties are observed for a triblock copolymer comprised of poly(-pinene methacrylate) and poly(butyl acrylate) blocks .
  • Results or outcomes : The synthesis provides access to renewably-sourced hard–soft block copolymers .

8. Phospha-Michael Reaction

  • Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate, a highly activated acceptor, undergoes the phospha-Michael reaction .
  • Methods of application : The reaction occurs upon trituration of the reagents at room temperature .
  • Results or outcomes : The reaction provides access to a variety of products .

9. Synthesis Routes

  • Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate is used in various synthesis routes.
  • Methods of application : The methods of application vary depending on the specific synthesis route.
  • Results or outcomes : The outcomes also vary depending on the specific synthesis route.

properties

IUPAC Name

methyl 2-cyano-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5(2)6(4-8)7(9)10-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJYFFMPKAPLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290097
Record name methyl 2-cyano-3-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-3-methylbut-2-enoate

CAS RN

6666-75-7
Record name 6666-75-7
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Record name methyl 2-cyano-3-methylbut-2-enoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-CYANO-3-METHYLCROTONATE
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Synthesis routes and methods

Procedure details

87 g (1.5 mol) of acetone were initially charged in 100 ml of benzene. After addition of 131 g (1.33 mol) of methyl cyanoacetate, 16 g (0.28 mol) of acetic acid and 9.7 g (0.13 mol) of ammonium acetate, the mixture was heated at reflux on a water separator for 10 hours. For work-up, the mixture was washed twice with ¼-concentrated hydrochloric acid and water. The solution was dried with magnesium sulfate and the solvent was removed, and the resulting crude product was distilled. 108 g (55% yield) of methyl 2-cyano-3-methyl-but-2-enoate were isolated (B.p. 95° C./5.2 mbar).
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-cyano-3-methylbut-2-enoate

Citations

For This Compound
7
Citations
M Wilk, D Trzepizur, D Koszelewski, A Brodzka… - Bioorganic …, 2019 - Elsevier
A new enzymatic protocol based on lipase-catalyzed cascade toward (E)-α,β-unsaturated carboxylic esters is presented. The proposed methodology consists of elementary organic …
Number of citations: 9 www.sciencedirect.com
AR Valla, DL Cartier, BG Valla… - Helvetica Chimica …, 2003 - Wiley Online Library
… A Stobbe-like condensation with methyl 2-cyano-3-methylbut-2-enoate (Scheme 2) followed by decarboxylation of the crude cyano acids in pyridine led to the nitriles 7a and 7b in 90% …
Number of citations: 18 onlinelibrary.wiley.com
AR Longstreet, D Rivalti… - The Journal of Organic …, 2015 - ACS Publications
… /hexanes, R f = 0.32) to yield methyl 2-cyano-3-methylbut-2-enoate (0.58 g, 42%) as a clear, … (28) To a stirring solution of methyl 2-cyano-3-methylbut-2-enoate (1.36 g, 9.7 mmol, 1 equiv…
Number of citations: 19 pubs.acs.org
L Dufossé, D Cartier, B Valla, M Fouillaud… - Helvetica Chimica …, 2013 - Wiley Online Library
… At 08, a mixture of citral (1.52 g) and methyl cyano(isopropylidene)acetate (¼ methyl 2-cyano-3-methylbut-2-enoate; 3; 2.325 g, 1.5 equiv.) was added to tBuOK (1.12 g, 1 equiv.) in …
Number of citations: 5 onlinelibrary.wiley.com
A Valla, B Valla, R Le Guillou, D Cartier… - Helvetica chimica …, 2007 - Wiley Online Library
… To synthesize γ-retinal ((all-E)-8), the required C15 aldehyde 5 was synthesized by condensation of citral (1) with methyl 2-cyano-3-methylbut-2-enoate (2) under Stobbe s conditions (…
Number of citations: 32 onlinelibrary.wiley.com
AR Longstreet - 2015 - search.proquest.com
… To a stirring solution of methyl 2-cyano-3-methylbut-2-enoate (4.9) (1.36 g, 9.7 mmol, 1 equiv) and acetic anhydride (0.18 mL, 1.9 mmol, 0.2 equiv) in anhydrous toluene (10 mL) was …
Number of citations: 0 search.proquest.com
AR Valla - HELVETICA CHIMICA ACTA, 2003
Number of citations: 0

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